

A Comparative Analysis of Proteinase K from Leading Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Preparation K	
Cat. No.:	B1172027	Get Quote

For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of their experiments. Proteinase K, a broad-spectrum serine protease, is a critical enzyme in molecular biology, primarily used for the digestion of proteins in nucleic acid preparations. Its ability to inactivate DNases and RNases that could degrade DNA and RNA makes it an indispensable tool. However, the performance of Proteinase K can vary between suppliers. This guide provides an objective comparison of Proteinase K from five prominent life science companies: Thermo Fisher Scientific, Merck (Sigma-Aldrich), Qiagen, Promega, and New England Biolabs (NEB).

Key Performance Parameters: A Head-to-Head Comparison

The efficacy of Proteinase K is determined by several key parameters, including specific activity, purity, and formulation. Below is a summary of these specifications as provided by the suppliers. It is important to note that direct comparison of specific activity can be nuanced due to slight variations in unit definitions and assay conditions between manufacturers.

Feature	Thermo Fisher Scientific	Merck (Sigma- Aldrich)	Qiagen	Promega	New England Biolabs (NEB)
Formulation	Liquid solution and powder	Lyophilized powder and solution	Lyophilized powder and solution	Lyophilized powder and liquid solution	Liquid solution
Specific Activity	Solution: >600 mAU/ml	Powder: ≥30 units/mg protein	Powder: ≥30 U/mg Iyophilizate; Specific activity ≥40 U/mg protein. Solution: >600 mAU/ml[1][2]	Powder: ≥30 mAnson units/mg protein[4]	Solution: 800 units/ml[5]
Purity (Nuclease- Free)	Free of endo-, exodeoxyribo nucleases, and ribonucleases [6][7]	DNase, Nickase, and RNase not detected[8]	No detected exonuclease, endonucleas e, or RNase activity[1][2]	Purified to be free of RNase and DNase activities[4][9]	No detectable endonucleas e, exonuclease, DNase or RNase contaminatin g activities[10]
Unit Definition	1 mAnson unit liberates 1 μmole of Folin-positive amino acid from hemoglobin per minute at 37°C[6][11]	1 unit hydrolyzes urea- denatured hemoglobin to produce color equivalent to 1.0 µmole of	1 unit hydrolyzes urea- denatured hemoglobin producing color equivalent of 1 µmol	1 mAnson unit is the amount of enzyme that liberates 1 µmole of Folin-positive amino acid from	1 unit will digest urea- denatured hemoglobin at 37°C (pH 7.5) per minute to produce absorbance

		tyrosine per min at pH 7.5 at 37°C[8]	tyrosine per 1 min at 37°C and pH 7.5[2] [12]	hemoglobin in one minute at 37°C[4]	equal to 1.0 μmol of L- tyrosine[13]
Recommend ed Working Concentratio n	0.05-1 mg/mL[14]	50-200 μg/mL[8]	50–200 μg/mL[12][15]	50– 100μg/ml[4] [9]	Not explicitly stated, application-dependent
Optimal pH Range	6.5 - 9.5[6][7]	7.5 - 12.0[8]	7.5–8.5[12] [15]	8.0[4]	7.5 - 12.0[5]
Optimal Temperature	65°C[6][7]	37°C (for unit definition)	50–56°C[12] [15]	>80% activity up to 60°C[9]	20 - 60°C[5]

Experimental Protocols

To provide a framework for a comparative analysis in a laboratory setting, detailed methodologies for key experiments are outlined below.

Proteinase K Activity Assay (Hemoglobin-Based)

This protocol is a standard method for determining the enzymatic activity of Proteinase K.

Materials:

- Proteinase K from different suppliers
- Hemoglobin (urea-denatured)
- Potassium Phosphate Buffer (pH 7.5)
- Trichloroacetic acid (TCA)
- · Folin & Ciocalteu's Phenol Reagent
- L-Tyrosine standard solution

Spectrophotometer

Procedure:

- Prepare a reaction mixture containing the appropriate buffer and hemoglobin substrate.
- Equilibrate the mixture to 37°C.
- Add a defined amount of Proteinase K from each supplier to separate reaction tubes.
- Incubate the reactions at 37°C for a specific time (e.g., 10 minutes).
- Stop the reaction by adding TCA to precipitate the undigested hemoglobin.
- Centrifuge the tubes to pellet the precipitate.
- Transfer the supernatant containing the liberated tyrosine and peptides to a new tube.
- Add Folin & Ciocalteu's reagent and measure the absorbance at a specific wavelength (e.g., 578 nm or 750 nm)[2][13].
- Calculate the specific activity based on a tyrosine standard curve.

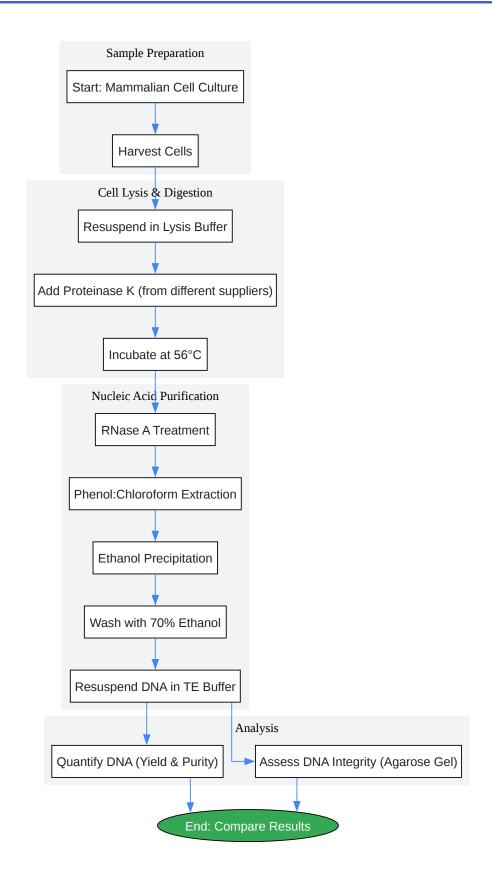
Genomic DNA Extraction from Mammalian Cells

This protocol assesses the performance of Proteinase K in a common application: the isolation of high-quality genomic DNA.

Materials:

- Mammalian cell culture
- Lysis Buffer (containing SDS)
- Proteinase K from different suppliers (at the same concentration)
- RNase A
- Phenol:Chloroform:Isoamyl Alcohol

- Ethanol (100% and 70%)
- TE Buffer
- Spectrophotometer (e.g., NanoDrop)
- Agarose gel electrophoresis system


Procedure:

- Harvest a consistent number of cells for each supplier's Proteinase K to be tested.
- · Resuspend the cell pellet in lysis buffer.
- Add Proteinase K from each supplier to the respective lysates at a final concentration of 100 μg/mL.
- Incubate at 56°C for 1-3 hours, or overnight, with gentle agitation.
- Treat the lysate with RNase A to remove RNA.
- Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins and other contaminants.
- Precipitate the genomic DNA from the aqueous phase using ice-cold 100% ethanol.
- Wash the DNA pellet with 70% ethanol.
- Resuspend the air-dried DNA pellet in TE buffer.
- Quantify the DNA yield and assess purity using a spectrophotometer (A260/280 and A260/230 ratios).
- Analyze the integrity of the extracted DNA by running a small amount on an agarose gel.

Visualizing the Workflow

To better understand the experimental process for comparing Proteinase K performance in DNA extraction, the following workflow diagram is provided.

Click to download full resolution via product page

Caption: Workflow for comparing Proteinase K performance in DNA extraction.

Conclusion

The selection of a Proteinase K supplier should be guided by the specific requirements of the application, considering factors such as the required activity, purity, and cost-effectiveness. While all the compared suppliers offer high-quality, nuclease-free Proteinase K suitable for molecular biology applications, subtle differences in formulation and specific activity may influence outcomes. For highly sensitive applications, such as next-generation sequencing, a higher specific activity and guaranteed absence of even trace amounts of nucleases are critical. It is recommended that individual laboratories perform their own in-house validation of Proteinase K from different suppliers using their specific protocols and sample types to determine the most suitable product for their needs. This guide provides a foundational framework for making an informed decision.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. QIAGEN Protease and Proteinase K [qiagen.com]
- 2. Proteinase K and Proteinase K Ultrapure [qiagen.com]
- 3. giagen.com [giagen.com]
- 4. promega.com [promega.com]
- 5. neb.com [neb.com]
- 6. biocompare.com [biocompare.com]
- 7. biocompare.com [biocompare.com]
- 8. Proteinase K powder BioUltra For Molecular Biology [sigmaaldrich.com]
- 9. Proteinase K (PK) Solution [promega.jp]
- 10. neb.com [neb.com]
- 11. Invitrogen Proteinase K Solution (20 mg/mL), RNA grade 5 mL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 12. qiagen.com [qiagen.com]
- 13. e-proficientlab.com [e-proficientlab.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. qiagen.com [qiagen.com]
- To cite this document: BenchChem. [A Comparative Analysis of Proteinase K from Leading Suppliers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1172027#proteinase-k-from-different-suppliers-a-comparative-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com